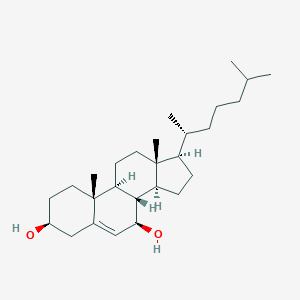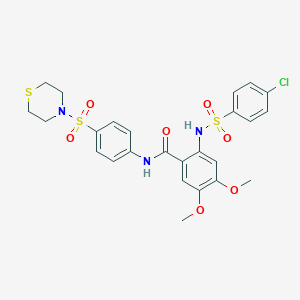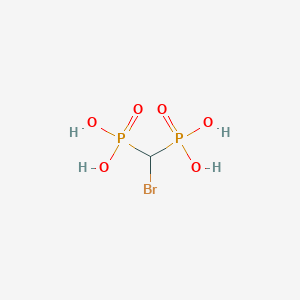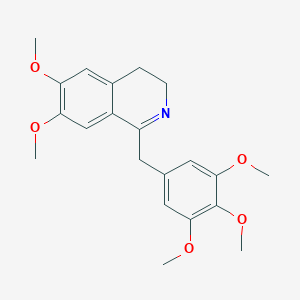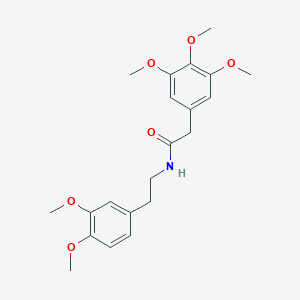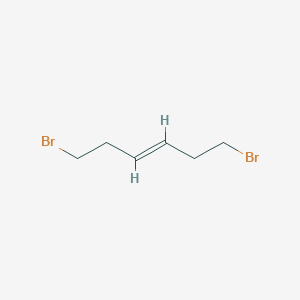
(3E)-1,6-Dibromo-3-hexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1,6-Dibromo-3-hexene is an organic compound with the molecular formula C6H10Br2 It is characterized by the presence of two bromine atoms attached to the first and sixth carbon atoms of a hexene chain, with a double bond between the third and fourth carbon atoms in the E-configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1,6-Dibromo-3-hexene typically involves the bromination of 1,6-hexadiene. The reaction is carried out in the presence of a bromine source, such as molecular bromine (Br2), under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and the base used.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Addition: Electrophiles like hydrogen bromide or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of hexenes or hexynes.
Addition: Formation of dibromoalkanes or other halogenated derivatives.
科学研究应用
(3E)-1,6-Dibromo-3-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry:
作用机制
The mechanism of action of (3E)-1,6-Dibromo-3-hexene in chemical reactions involves the interaction of its bromine atoms and double bond with various reagents. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
1,6-Dibromohexane: Lacks the double bond and has different reactivity.
1,6-Dichloro-3-hexene: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,6-Dibromo-2-hexene: Different position of the double bond, affecting its reactivity and applications.
Uniqueness: (3E)-1,6-Dibromo-3-hexene is unique due to its specific arrangement of bromine atoms and the double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
属性
IUPAC Name |
(E)-1,6-dibromohex-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGNQGGJSCRVJJ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)/C=C/CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



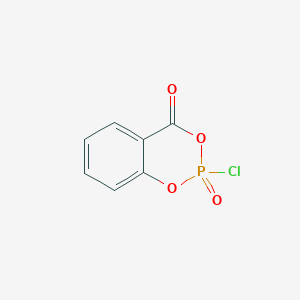

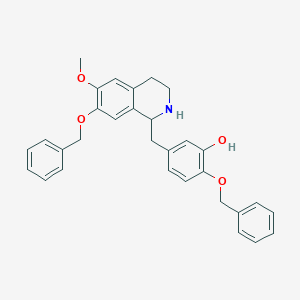
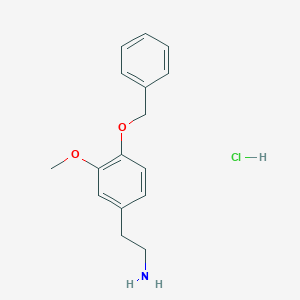
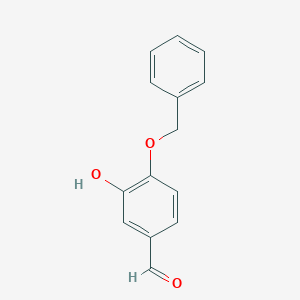
![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
